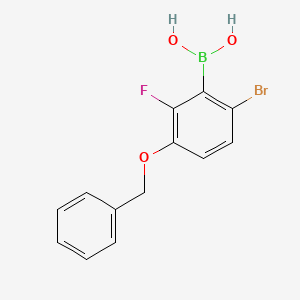

3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6-bromo-2-fluoro-3-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BBrFO3/c15-10-6-7-11(13(16)12(10)14(17)18)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAERYDUIJCJVFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)OCC2=CC=CC=C2)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BBrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60659376 | |

| Record name | [3-(Benzyloxy)-6-bromo-2-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957035-10-8 | |

| Record name | [3-(Benzyloxy)-6-bromo-2-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis route for 3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid

An In-depth Technical Guide to the Synthesis of 3-(Benzyloxy)-6-bromo-2-fluorophenylboronic Acid

For inquiries, please contact: Senior Application Scientist Google AI Division

Introduction

This compound is a highly functionalized organoboron compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a boronic acid moiety for cross-coupling reactions, a bromine atom for further functionalization, and fluorine and benzyloxy groups to modulate electronic and steric properties, makes it a valuable intermediate in the synthesis of complex molecular architectures. Phenylboronic acids are crucial in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds, widely employed in the development of pharmaceuticals and advanced materials[1][2][3]. This guide presents a comprehensive, proposed synthetic route for this compound, grounded in established chemical principles and adapted from proven methodologies for analogous compounds.

Proposed Synthetic Pathway

The synthesis of this compound is proposed as a two-step sequence starting from a suitable precursor, 2,5-dibromo-4-fluorophenol. This route involves the protection of the phenolic hydroxyl group via a Williamson ether synthesis, followed by a regioselective lithium-halogen exchange and subsequent borylation to introduce the boronic acid functionality.

Part 1: Synthesis of the Key Intermediate: 1,4-Dibromo-2-fluoro-5-(benzyloxy)benzene

Step 1: Benzylation of 2,5-Dibromo-4-fluorophenol

The initial step involves the protection of the phenolic hydroxyl group of 2,5-dibromo-4-fluorophenol as a benzyl ether. This is achieved through a Williamson ether synthesis, a robust and widely used method for forming ethers. The reaction proceeds by deprotonating the phenol with a mild base to form a more nucleophilic phenoxide, which then undergoes nucleophilic substitution with benzyl bromide.

Experimental Protocol:

-

To a solution of 2,5-dibromo-4-fluorophenol (1.0 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add potassium carbonate (K₂CO₃, 1.5-2.0 equivalents).

-

Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

-

Add benzyl bromide (1.1-1.2 equivalents) dropwise to the reaction mixture.

-

Heat the mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1,4-dibromo-2-fluoro-5-(benzyloxy)benzene.

Causality and Optimization:

-

Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are ideal as they effectively dissolve the reactants and facilitate the SN2 reaction[4].

-

Base Selection: Potassium carbonate is a suitable base for this transformation as it is strong enough to deprotonate the phenol without causing side reactions. For less reactive phenols, a stronger base like sodium hydride (NaH) could be employed, ensuring strictly anhydrous conditions[4].

-

Temperature Control: Moderate heating accelerates the reaction rate. However, excessively high temperatures should be avoided to minimize potential side reactions.

| Reagent/Solvent | Molar Equiv. | Purpose |

| 2,5-Dibromo-4-fluorophenol | 1.0 | Starting Material |

| Potassium Carbonate (K₂CO₃) | 1.5 - 2.0 | Base for phenoxide formation |

| Benzyl Bromide | 1.1 - 1.2 | Benzylating agent |

| N,N-Dimethylformamide (DMF) | - | Polar aprotic solvent |

| Ethyl Acetate | - | Extraction solvent |

| Brine | - | Aqueous wash |

| Sodium Sulfate (Na₂SO₄) | - | Drying agent |

Table 1: Reagents and their roles in the benzylation step.

Part 2: Synthesis of this compound

Step 2: Regioselective Lithiation and Borylation

This crucial step involves the conversion of one of the bromine atoms in the intermediate to a boronic acid group. This is achieved through a low-temperature lithium-halogen exchange followed by quenching with a borate ester. The regioselectivity of the lithiation is directed by the electronic and steric environment of the two bromine atoms. The bromine at the position ortho to the benzyloxy group is anticipated to be more reactive towards lithium-halogen exchange.

Experimental Protocol:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 1,4-dibromo-2-fluoro-5-(benzyloxy)benzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi, 1.1 equivalents) dropwise while maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1-2 hours to ensure complete lithium-halogen exchange.

-

To the resulting aryllithium species, add triisopropyl borate (B(OiPr)₃, 1.2 equivalents) dropwise at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl).

-

Extract the product with an organic solvent such as ethyl acetate or diethyl ether (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The crude boronic acid can be purified by recrystallization or by performing an acid-base extraction.

Causality and Optimization:

-

Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical as organolithium reagents are highly reactive towards water and oxygen[4].

-

Low Temperature: The reaction is performed at -78 °C to control the reactivity of the organolithium intermediate and prevent side reactions, such as benzyne formation[5][6].

-

Borate Ester Choice: Triisopropyl borate is often preferred over trimethyl borate as it is less prone to forming ate-complexes that are difficult to hydrolyze.

-

Workup: Acidic workup is necessary to hydrolyze the initially formed boronic ester to the final boronic acid[7][8].

| Reagent/Solvent | Molar Equiv. | Purpose |

| 1,4-Dibromo-2-fluoro-5-(benzyloxy)benzene | 1.0 | Starting Material |

| n-Butyllithium (n-BuLi) | 1.1 | Lithiating agent |

| Triisopropyl Borate (B(OiPr)₃) | 1.2 | Boron electrophile |

| Tetrahydrofuran (THF), anhydrous | - | Anhydrous solvent |

| Saturated NH₄Cl or dilute HCl | - | Quenching and hydrolysis agent |

| Ethyl Acetate or Diethyl Ether | - | Extraction solvent |

Table 2: Reagents and their roles in the lithiation-borylation step.

Applications in Drug Development and Materials Science

The synthesized this compound is a valuable intermediate for creating diverse molecular structures through palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling[1][9][10]. The boronic acid moiety allows for the formation of new carbon-carbon bonds with various aryl and heteroaryl halides. The remaining bromine atom can be used for subsequent cross-coupling reactions, allowing for a stepwise and controlled elaboration of the molecular scaffold. The fluorine atom can enhance metabolic stability and binding affinity of drug candidates, while the benzyloxy group can be deprotected to reveal a phenol for further derivatization.

Conclusion

This technical guide outlines a plausible and scientifically sound synthetic route for this compound. The proposed two-step synthesis, involving a Williamson ether synthesis followed by a regioselective lithiation-borylation, is based on well-established and reliable organic transformations. The detailed experimental protocols and mechanistic insights provided herein offer a solid foundation for researchers, scientists, and drug development professionals to synthesize this valuable building block for applications in medicinal chemistry and materials science.

References

- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Buy 3-Bromo-2-hydroxyphenyl boronic acid | 89488-24-4 [smolecule.com]

- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 4. benchchem.com [benchchem.com]

- 5. chimia.ch [chimia.ch]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]

- 9. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tcichemicals.com [tcichemicals.com]

A Comprehensive Guide to the Structural Characterization of 3-(Benzyloxy)-6-bromo-2-fluorophenylboronic Acid

An In-depth Technical Guide:

Introduction

3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid is a highly functionalized arylboronic acid, a class of compounds indispensable to modern organic synthesis and drug development. Its utility as a building block, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allows for the construction of complex biaryl structures, which are prevalent in pharmaceuticals and advanced materials.[1][2][3] The specific arrangement of its substituents—a bulky benzyloxy group, a bromine atom, and a fluorine atom—offers multiple points for further chemical modification, making it a valuable intermediate.

However, the very features that make this molecule versatile also present unique challenges for its structural characterization. Arylboronic acids are known for their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines, a process that can complicate analysis, particularly by NMR spectroscopy.[4][5] Furthermore, issues like protodeboronation can affect sample stability and purity.[2][6]

This guide provides a comprehensive, multi-technique approach to the unambiguous structural characterization of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond simple data reporting to explain the causality behind experimental choices, ensuring a self-validating and robust analytical workflow.

Compound Profile

| Property | Value |

| IUPAC Name | [3-(Benzyloxy)-6-bromo-2-fluorophenyl]boronic acid |

| CAS Number | 957035-10-8 |

| Molecular Formula | C₁₃H₁₁BBrFO₃[7] |

| Molecular Weight | 324.94 g/mol [7] |

| Physical Form | White to off-white powder or crystals |

| Storage | Inert atmosphere, 2-8°C |

Overall Analytical Workflow

A robust characterization relies on the convergence of data from multiple orthogonal techniques. Each method provides a unique piece of the structural puzzle, and together they confirm the compound's identity, purity, and key structural features.

References

- 1. [3-Bromo-2-(3-fluorobenzyloxy)phenyl]boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 4. reddit.com [reddit.com]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 3-苄氧基-6-溴-2-氟苯硼酸 | 957035-10-8 [m.chemicalbook.com]

chemical safety data for 3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid

An In-depth Technical Guide to the Chemical Safety of 3-(Benzyloxy)-6-bromo-2-fluorophenylboronic Acid

This guide provides a comprehensive safety and handling framework for this compound (CAS No. 957035-10-8), a compound utilized in specialized organic synthesis and drug development. Given the limited publicly available data for this specific molecule, this document synthesizes information from safety data sheets (SDS) for structurally related phenylboronic acids and established chemical safety principles. It is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical responsibly, emphasizing not just procedural steps but the scientific rationale behind them.

Section 1: Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a chemical is the cornerstone of a robust safety assessment. These characteristics influence its behavior, potential hazards, and the necessary control measures.

Chemical Structure:

Caption: Molecular structure of the topic compound.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| Chemical Name | This compound | [1] |

| Synonym(s) | (6-bromo-2-fluoro-3-phenylmethoxyphenyl)boronic acid | [1][2] |

| CAS Number | 957035-10-8 | [3][4] |

| Molecular Formula | C₁₃H₁₁BBrFO₃ | [2][3] |

| Molecular Weight | 324.94 g/mol | [2][5] |

| Appearance | White or off-white solid | [3] |

| Purity | ≥98% (typical for commercial grades) | [3] |

| Melting Point | Data not available for this specific compound. A related compound, 4-(Benzyloxy)-2-fluorophenylboronic acid, has a melting point of 151 - 155 °C. | [6] |

| Boiling Point | Data not available | |

| Solubility | Data not available. Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. |

| Density | Data not available | |

Section 2: Hazard Identification and GHS Classification

While a specific, universally adopted GHS classification for this compound is not available, an analysis of structurally similar chemicals allows for a presumptive classification. Phenylboronic acids are known irritants, and the presence of halogen atoms can modify reactivity and toxicological profiles.[6][7][8][9][10]

Presumptive GHS Classification:

-

Pictogram: ⚠️ (Exclamation Mark)

-

Signal Word: Warning

Table 2: Presumptive Hazard and Precautionary Statements

| Code | Statement | Rationale and Context |

|---|---|---|

| H315 | Causes skin irritation. | The boronic acid moiety can interact with biological molecules, leading to irritation. This is a common characteristic of this chemical class.[6][7][8][9] |

| H319 | Causes serious eye irritation. | Eyes are particularly sensitive to acidic and particulate irritants. Direct contact can cause significant, though likely reversible, damage.[6][7][8][9] |

| H335 | May cause respiratory irritation. | Inhalation of the dust can irritate the mucous membranes of the respiratory tract, leading to coughing and discomfort.[6][8][9] |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | A primary route of exposure for solids is inhalation of aerosolized dust. This is a critical preventative measure.[9][10][11] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | This constitutes the essential barrier between the researcher and the chemical, preventing skin and eye contact.[6][9] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | Immediate and thorough washing is crucial to remove the irritant and minimize damage.[6][8] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | This standard procedure dilutes and flushes the chemical from the eye, mitigating serious injury.[6][8] |

Section 3: Toxicological Profile: An Evidence-Based Assessment

Crucial Note: There is no specific toxicological data available for this compound in the public domain.[1] The following assessment is based on the known hazards of the boronic acid class and general principles of toxicology. This approach is essential for a conservative and safe risk assessment in the absence of direct studies.

-

Acute Toxicity: No data is available for oral, dermal, or inhalation routes.[1] However, related boronic acids are generally considered harmful if swallowed.[12] Ingestion may cause irritation to the gastrointestinal tract.

-

Carcinogenicity, Mutagenicity, Reproductive Toxicity: No data is available. No component of this product is listed as a carcinogen by IARC, NTP, or OSHA, which is expected for a research chemical with no long-term studies.

-

Mechanism of Irritation: Boronic acids can form reversible covalent bonds with diols, which are present in many biological molecules, including sugars and glycoproteins on cell surfaces. This interaction is a plausible mechanism for the observed irritation at the cellular level.

Due to the profound lack of data, this chemical must be handled as a substance of unknown toxicity. All handling procedures should be designed to minimize any potential exposure.

Section 4: Safe Handling and Storage Protocol

A disciplined, protocol-driven approach is non-negotiable for ensuring safety.

Detailed Handling Protocol:

-

Preparation: Before handling, ensure the work area is clean and uncluttered. Confirm that an appropriate chemical spill kit, safety shower, and eyewash station are accessible and operational.

-

Engineering Controls: All weighing and transfers of the solid material must be conducted in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust.[1][6][13]

-

Personal Protective Equipment (PPE): Don the required PPE as detailed in Section 5 before opening the container.

-

Dispensing: Use non-sparking tools for transfers to prevent ignition from static discharge.[1] Avoid creating dust clouds. If the material is clumped, gently break it up within the container before weighing.

-

Post-Handling: After use, ensure the container is tightly sealed. Decontaminate the work surface and any equipment used. Remove PPE in the correct order to avoid self-contamination.

-

Hygiene: Wash hands thoroughly with soap and water after handling is complete. Do not eat, drink, or smoke in the laboratory.[9][11]

References

- 1. echemi.com [echemi.com]

- 2. (3-(Benzyloxy)-4-bromo-2-fluorophenyl)boronic acid | C13H11BBrFO3 | CID 177687192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, CasNo.957035-10-8 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]

- 4. 2abiotech.net [2abiotech.net]

- 5. 3-苄氧基-6-溴-2-氟苯硼酸 | 957035-10-8 [m.chemicalbook.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. (3-Bromo-2-fluorophenyl)boronic acid | C6H5BBrFO2 | CID 16217170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. canbipharm.com [canbipharm.com]

- 9. 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid [cymitquimica.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. 3-Fluorophenylboronic acid | C6H6BFO2 | CID 2733986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. datasheets.scbt.com [datasheets.scbt.com]

The Ascendant Role of Fluorinated Phenylboronic Acids in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the boronic acid moiety into molecular scaffolds has become a cornerstone of modern drug discovery, a trend catalyzed by the success of drugs like bortezomib.[1][2] Concurrently, the introduction of fluorine into drug candidates is a well-established strategy to enhance critical pharmaceutical properties.[3][4] The convergence of these two approaches—the fluorinated phenylboronic acid motif—has created a class of compounds with exceptional potential. These molecules exhibit unique electronic properties, enhanced biological activity, and versatile applications, from serving as potent enzyme inhibitors to enabling advanced diagnostic imaging. This technical guide provides a comprehensive overview of the foundational principles, key therapeutic and diagnostic applications, and synthetic methodologies related to fluorinated phenylboronic acids, offering field-proven insights for researchers and drug development professionals.

Part 1: Foundational Principles

The Boronic Acid Moiety: A Versatile Tool in Drug Design

First synthesized in 1860, boronic acids have transitioned from chemical curiosities to indispensable tools in medicinal chemistry.[2] Their utility stems from a unique combination of stability, low toxicity, and versatile reactivity.[2] The boron atom in a boronic acid is Lewis acidic, allowing it to form reversible covalent bonds with nucleophilic residues like the hydroxyl groups of serines and threonines in enzyme active sites.[5][6]

This capacity for reversible covalent inhibition is central to the mechanism of action for several FDA-approved drugs.[1] Bortezomib (Velcade®), a pioneering boronic acid-based drug, effectively treats multiple myeloma by inhibiting the 26S proteasome.[7][8] The boronic acid "warhead" forms a stable complex with the N-terminal threonine hydroxyl group in the proteasome's active site, disrupting protein degradation pathways and inducing apoptosis in cancer cells.[2][9] Beyond their role as therapeutic agents, aryl boronic acids are fundamental building blocks in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which enables the efficient construction of complex carbon-carbon bonds essential for many drug scaffolds.[2][10]

The Impact of Fluorination in Medicinal Chemistry

The strategic incorporation of fluorine is a powerful tactic in drug design.[3] Substituting hydrogen with fluorine, the most electronegative element, can profoundly alter a molecule's physicochemical properties.[4][11] Key benefits include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing a drug's half-life.[4]

-

Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to pass through cellular membranes and the blood-brain barrier.[12]

-

Modulated Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic groups, which can be critical for optimizing target binding.[13]

-

Improved Binding Affinity: Fluorine can participate in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, potentially enhancing a drug's potency and selectivity.[12]

Synergy: The Unique Advantages of Fluorinated Phenylboronic Acids

Combining the phenylboronic acid scaffold with fluorine substitution creates a synergistic effect, yielding compounds with unique and advantageous properties. The presence of electron-withdrawing fluorine atoms on the phenyl ring significantly increases the Lewis acidity of the boron center.[13][14] This heightened acidity is crucial, as it lowers the pKa of the boronic acid, allowing it to form stable tetrahedral boronate complexes with diols (like those on cell surface sugars) or enzyme active site residues at physiological pH.[13][14] This enhanced reactivity and binding affinity often translate into improved biological activity and greater target specificity, making fluorinated phenylboronic acids highly promising candidates for therapeutic and diagnostic applications.[13][15]

Part 2: Key Therapeutic Applications

As Reversible Covalent Warheads in Enzyme Inhibition

The ability of the fluorinated boronic acid moiety to act as an electrophilic "warhead" is one of its most powerful applications. It forms reversible covalent adducts with nucleophilic amino acid residues—primarily serine, threonine, and to some extent, lysine and tyrosine—within the active sites of enzymes.[5][6] This mechanism offers a compelling alternative to traditional non-covalent inhibitors, often providing enhanced potency and prolonged duration of action.

The causality behind this choice of warhead is rooted in achieving a balance between reactivity and stability. Unlike highly reactive, irreversible covalent inhibitors that can lead to off-target toxicity, the reversible nature of the boronate ester bond allows for high-affinity binding while minimizing permanent, non-specific protein modification.[5] The fluorination of the phenyl ring fine-tunes this reactivity, enhancing the boron's electrophilicity for more efficient bond formation at physiological pH.[13] This principle has been successfully applied in the design of inhibitors for various enzyme classes, including proteasomes and β-lactamases.[2][7]

Caption: Reversible covalent inhibition by a fluorinated phenylboronic acid.

Applications in Oncology

Fluorinated phenylboronic acids are emerging as highly promising agents in oncology, primarily due to their ability to selectively target cancer cells.[16] Many cancer cells overexpress sialic acids (SA) on their surface glycoproteins, a feature that distinguishes them from healthy cells.[17][18] Phenylboronic acids can selectively bind to the cis-diol groups on these sialic acids, forming reversible boronate esters.[16][19] This interaction is pH-sensitive; the acidic microenvironment of tumors (pH ~6.5) enhances the binding affinity, allowing for targeted drug delivery and selective therapeutic action.[16]

Studies have demonstrated that simple fluorinated phenylboronic acid derivatives can exhibit potent antiproliferative and proapoptotic activity in various cancer cell lines, including ovarian and breast cancer models.[15][16] For instance, 2-fluoro-6-formylphenylboronic acid showed significant antiproliferative activity, inducing G2/M phase cell cycle arrest and apoptosis.[15] This targeting strategy forms the basis for developing not only standalone anticancer agents but also sophisticated drug delivery systems that use the phenylboronic acid moiety as a homing device to deliver cytotoxic payloads directly to tumors.[16][19]

Caption: Selective targeting of cancer cells via sialic acid binding.

Potential in Neurological Disorders

Treating neurological disorders is notoriously challenging due to the blood-brain barrier (BBB), which restricts the entry of most therapeutic agents into the central nervous system.[20] The introduction of fluorine into drug molecules is a proven strategy to enhance lipophilicity and facilitate BBB penetration.[12] This makes fluorinated compounds, including phenylboronic acid derivatives, attractive candidates for treating neurodegenerative diseases like Alzheimer's.[20][21]

Research is exploring the potential of fluorinated boronic acids to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[21] Furthermore, the ability to label these compounds with fluorine-18 opens up possibilities for developing PET imaging agents to diagnose and monitor disease progression in the brain.[12]

Antimicrobial Applications

The utility of fluorinated boronic compounds extends to infectious diseases. Tavaborole (Kerydin), a well-known antifungal agent, is a benzoxaborole—a cyclic derivative of phenylboronic acid.[13][14] It treats onychomycosis by inhibiting fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis. The boron atom is critical for its mechanism, trapping the enzyme's editing site. The fluorine atom in its structure contributes to its desirable physicochemical properties. This success highlights the potential for developing novel fluorinated boronic acid-based antibacterial and antiviral agents.[13][22]

Part 3: Applications in Diagnostics and Imaging

Positron Emission Tomography (PET) Imaging

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that provides functional information for diagnosing and staging diseases.[23] The most commonly used PET radionuclide is fluorine-18 (¹⁸F) due to its near-ideal half-life (110 minutes) and excellent imaging properties.[3][12] Fluorinated phenylboronic acids are exceptional precursors for the synthesis of ¹⁸F-labeled PET radiotracers.[23]

The development of copper-mediated radiofluorination methods has enabled the efficient labeling of arylboronic acids and their esters with [¹⁸F]fluoride.[23][24] This reaction is tolerant of a wide range of functional groups and can be applied to electron-rich, neutral, and electron-deficient aromatic rings, filling a critical gap in radiolabeling chemistry.[23] These ¹⁸F-labeled tracers can be designed to target specific biomarkers, such as cyclooxygenase-2 (COX-2) in inflammatory tissues or fibroblast activation protein (FAP) in the tumor stroma, enabling non-invasive visualization of disease processes.[25][26]

Caption: Workflow for ¹⁸F-radiolabeling and PET imaging.

Experimental Protocol: Copper-Mediated [¹⁸F]Fluorination of an Arylboronic Acid

This protocol is a representative example adapted from established methodologies for the synthesis of [¹⁸F]arenes.[23][27]

Self-Validation: The protocol's integrity is maintained by including a quality control step using radio-HPLC to confirm radiochemical purity and identity before use. The success of the reaction is quantified by measuring the radiochemical conversion (RCC).

Methodology:

-

[¹⁸F]Fluoride Trapping and Elution:

-

Aqueous [¹⁸F]fluoride produced by a cyclotron is passed through a quaternary methyl ammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]F⁻.

-

The trapped [¹⁸F]F⁻ is eluted into a reaction vial using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in a mixture of acetonitrile and water.

-

-

Azeotropic Drying:

-

The solvent is removed under a stream of nitrogen with gentle heating to yield a dry, reactive K[¹⁸F]F-Kryptofix complex. This step is typically repeated with additional acetonitrile to ensure the removal of all water, which can inhibit the reaction.

-

-

Radiofluorination Reaction:

-

A solution of the arylboronic acid precursor (1-5 mg) and a copper catalyst (e.g., Cu(OTf)₂pyridine₄) in a suitable solvent (e.g., DMF or DMSO) is added to the dried [¹⁸F]fluoride complex.

-

The reaction vial is sealed and heated (e.g., 100-120 °C) for a specified time (e.g., 15-20 minutes).

-

Causality: The copper catalyst is essential for mediating the nucleophilic fluorination of the boronic acid, a reaction that is otherwise challenging. The choice of pyridine ligands and a polar aprotic solvent facilitates the reaction.[23]

-

-

Purification:

-

After cooling, the reaction mixture is diluted and injected onto a semi-preparative High-Performance Liquid Chromatography (HPLC) system to separate the desired [¹⁸F]-labeled product from unreacted [¹⁸F]fluoride and other impurities.

-

-

Formulation & Quality Control:

-

The collected HPLC fraction containing the product is passed through a C18 cartridge to trap the product and remove the HPLC solvents. The final product is eluted with ethanol and formulated in sterile saline for injection.

-

An aliquot is analyzed by analytical radio-HPLC to determine radiochemical purity and by gas chromatography to check for residual solvents.

-

Applications in Biosensing

The reversible covalent interaction between phenylboronic acids and cis-diols is the foundation for their use in biosensors.[28][29] Fluorinated phenylboronic acids, with their lower pKa, are particularly effective at physiological pH.[13] These sensors can be designed to detect a wide range of biologically crucial molecules.

When the boronic acid binds to its target diol (e.g., glucose), it can trigger a measurable signal, such as a change in fluorescence, color, or an electrochemical response.[29][30] This principle has been incorporated into various platforms, including hydrogels, nanoparticles, and self-assembled monolayers on electrodes, to create sensitive and selective sensors.[28][29][30]

Table 1: Analytes Detected by Phenylboronic Acid-Based Sensors

| Analyte Class | Specific Examples | Principle of Detection | Reference(s) |

| Saccharides | Glucose, Fructose | Reversible binding to cis-diols, causing changes in a hydrogel matrix or fluorescence quenching. | [29][31] |

| Glycoproteins | Prostate-Specific Antigen (PSA) | Affinity capture on a boronic acid-functionalized surface for subsequent detection. | [28][30] |

| Catecholamines | Dopamine, Epinephrine | Formation of a stable boronate ester complex, enabling electrochemical detection. | [28] |

| Nucleotides | Adenosine Monophosphate (AMP) | Specific binding to the ribose diol moiety. | [13] |

Part 4: Future Perspectives and Conclusion

The field of fluorinated phenylboronic acids in medicinal chemistry is dynamic and expanding. Future research is likely to focus on several key areas:

-

Novel Covalent Warheads: Designing next-generation inhibitors with fine-tuned reactivity and enhanced selectivity for new biological targets.[32][33]

-

Multimodal Imaging Agents: Creating probes that combine PET imaging with other modalities like fluorescence or MRI for a more comprehensive diagnostic picture.[11][34]

-

Targeted Drug Delivery Systems: Further exploiting the sialic acid targeting strategy to deliver a wider range of therapeutics, including biologics and gene therapies, directly to cancer cells.[17]

References

- 1. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. What is the mechanism of Bortezomib? [synapse.patsnap.com]

- 9. Advances in the Understanding of Mechanisms and Therapeutic Use of Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. [PDF] Fluorinated Molecules and Nanotechnology: Future ‘Avengers’ against the Alzheimer’s Disease? | Semantic Scholar [semanticscholar.org]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. bcan.org [bcan.org]

- 27. Cu-Mediated 18F-Fluorination of Arylboronic Acids: Supressing Protodeboronation towards Advanced PET Imaging Agents | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 28. electrochemsci.org [electrochemsci.org]

- 29. Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels | MDPI [mdpi.com]

- 31. nbinno.com [nbinno.com]

- 32. Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 34. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note & Protocol: Palladium Catalyst Selection for Suzuki-Miyaura Cross-Coupling of Ortho-Substituted Arylboronic Acids

Introduction: The Challenge of Steric Hindrance in Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds.[1][2][3][4] This palladium-catalyzed reaction has become indispensable in pharmaceutical and materials science for the synthesis of biaryl and heteroaryl structures. Despite its broad utility, the coupling of sterically hindered substrates, particularly those involving ortho-substituted arylboronic acids, presents a significant challenge.[5][6] The steric bulk adjacent to the reacting centers can dramatically decrease reaction rates and yields by impeding crucial steps in the catalytic cycle.[5][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational selection of palladium catalysts and reaction conditions to overcome the challenges associated with ortho-substituted arylboronic acids. We will delve into the mechanistic underpinnings of this challenge and provide detailed, field-proven protocols to enable the successful synthesis of sterically demanding biaryls.

Mechanistic Insights: Why Ortho-Substituents Impede the Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura reaction is paramount to troubleshooting and optimizing challenging couplings. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3][7]

-

Oxidative Addition: A low-valent Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

-

Transmetalation: The organic group from the boronic acid derivative (Ar'-BY₂) is transferred to the palladium center, displacing the halide. This step typically requires activation of the boronic acid by a base.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the active Pd(0) catalyst.[1][3]

Ortho-substituents on the arylboronic acid primarily hinder the transmetalation and reductive elimination steps. The increased steric bulk around the boron atom makes its approach to the palladium center more difficult, slowing down the transfer of the aryl group. Subsequently, the bulky ortho-substituents on the two aryl groups attached to the palladium can create significant steric repulsion, raising the energy barrier for reductive elimination.[6][8]

To overcome these steric impediments, the catalyst system—comprising the palladium source and a supporting ligand—must be carefully chosen to promote these challenging steps.

Catalyst and Ligand Selection: The Key to Success

The evolution of highly active catalyst systems has been crucial for expanding the scope of the Suzuki-Miyaura reaction to include sterically hindered substrates. The primary strategy involves the use of bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[9][10][11]

Bulky, Electron-Rich Monophosphine Ligands (Buchwald-Type Ligands)

The development of biarylphosphine ligands, often referred to as Buchwald ligands, has revolutionized the field.[11][12] These ligands possess key structural features that facilitate the coupling of sterically demanding substrates:

-

Bulkiness: The large steric footprint of these ligands promotes the formation of monoligated, highly reactive 14-electron Pd(0) species (L-Pd(0)). This coordinatively unsaturated species is more susceptible to oxidative addition. The steric bulk also facilitates the final reductive elimination step.[10]

-

Electron-Donating Ability: The electron-rich nature of these phosphines increases the electron density on the palladium center, which promotes the oxidative addition of aryl chlorides and other less reactive electrophiles.[10]

A selection of commonly employed Buchwald ligands for hindered couplings is presented below:

| Ligand | Structure | Key Features & Applications |

| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Highly effective for a broad range of substrates, including sterically hindered aryl chlorides.[11] |

| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Excellent for sterically demanding couplings and often provides high turnover numbers.[11][13] |

| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Particularly effective for transformations involving heteroaryl substrates and in forming tri- and tetra-ortho-substituted biaryls.[14][15] |

| AntPhos | 4-(N,N-Dimethylamino)phenyl-di-tert-butylphosphine | Has shown exceptional reactivity in sterically demanding aryl-alkyl couplings.[16][17] |

N-Heterocyclic Carbenes (NHCs)

N-Heterocyclic carbenes (NHCs) are another class of powerful ligands for challenging Suzuki-Miyaura couplings. They are strong sigma-donors and often form very stable palladium complexes. Their steric bulk can be readily tuned by modifying the substituents on the nitrogen atoms. PEPPSI™-type precatalysts are commonly used with NHC ligands.[1]

Palladium Precatalysts

The choice of the palladium source is also critical. While traditional sources like Pd(OAc)₂ and Pd₂(dba)₃ are widely used, modern precatalysts offer significant advantages in terms of air and moisture stability, ease of handling, and the reliable generation of the active catalytic species.[1][9] Buchwald's G2, G3, and G4 precatalysts, which incorporate the bulky phosphine ligand directly, are highly effective for hindered couplings.[9][18][19]

Visualizing the Strategy: Overcoming Steric Hindrance

The following diagram illustrates the logical workflow for selecting a suitable catalyst system for a challenging ortho-substituted Suzuki-Miyaura coupling.

Caption: Catalyst selection workflow for hindered Suzuki-Miyaura couplings.

Experimental Protocols

The following protocols are provided as a general starting point and may require optimization for specific substrates. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 1: General Procedure for Suzuki Coupling of a Hindered Aryl Bromide with a Hindered Boronic Acid using a Buchwald Ligand

This protocol is a general guideline for coupling sterically hindered partners and may require optimization.[5]

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

Bulky phosphine ligand (e.g., SPhos, XPhos, RuPhos)

-

Potassium phosphate (K₃PO₄), finely ground

-

Hindered aryl bromide (1.0 mmol, 1.0 equiv)

-

Hindered arylboronic acid (1.5 mmol, 1.5 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane or toluene), degassed

Procedure:

-

To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%), the bulky phosphine ligand (0.044 mmol, 4.4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).

-

Add the hindered aryl bromide (1.0 mmol) and the hindered arylboronic acid (1.5 mmol).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed anhydrous solvent (5 mL).

-

Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC, GC-MS, or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: Using a Buchwald Palladacycle Precatalyst for a Challenging Coupling

This protocol utilizes a modern, air-stable precatalyst for enhanced reliability.

Materials:

-

Buchwald Precatalyst (e.g., XPhos Pd G3) (0.01-0.05 mol%)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Hindered aryl chloride or bromide (1.0 mmol, 1.0 equiv)

-

ortho-Substituted arylboronic acid (1.2 mmol, 1.2 equiv)

-

Anhydrous solvent (e.g., THF or isopropanol) and water, degassed

Procedure:

-

In a glovebox or under a strictly inert atmosphere, add the Buchwald precatalyst (e.g., 0.02 mol%) and the base (e.g., K₂CO₃, 2.0 mmol) to a dry reaction vessel.

-

Add the aryl halide (1.0 mmol) and the ortho-substituted arylboronic acid (1.2 mmol).

-

Add the degassed solvent system (e.g., THF/water 4:1, 5 mL).

-

Seal the vessel and heat the mixture to 40-80 °C with stirring.

-

Monitor the reaction for completion.

-

After cooling, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic phase over a drying agent, filter, and concentrate in vacuo.

-

Purify the residue by chromatography.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst; Presence of oxygen; Insufficiently strong base; Low reaction temperature. | Use a modern precatalyst; Ensure rigorous inert atmosphere and degassed solvents; Switch to a stronger base like K₃PO₄ or Cs₂CO₃; Increase the reaction temperature. |

| Protodeborylation of Boronic Acid | Presence of water and base can lead to hydrolysis of the C-B bond, especially with electron-deficient or heteroaryl boronic acids.[1] | Use boronic esters (e.g., pinacol esters) which are more stable[1]; Use anhydrous conditions with a base like K₃PO₄; Use a precatalyst that allows for faster coupling at lower temperatures.[18][19] |

| Homocoupling of Boronic Acid | Presence of oxygen can promote oxidative homocoupling. | Rigorously degas all solvents and maintain a strict inert atmosphere. |

Conclusion

The successful Suzuki-Miyaura cross-coupling of ortho-substituted arylboronic acids is a formidable but achievable goal in modern organic synthesis. The key to overcoming the inherent steric challenges lies in the rational selection of a highly active palladium catalyst system. Bulky, electron-rich phosphine ligands, such as the Buchwald-type ligands, in combination with stable palladium precatalysts, have proven to be exceptionally effective. By understanding the mechanistic hurdles and employing the robust protocols outlined in this guide, researchers can confidently approach the synthesis of sterically congested biaryl compounds, enabling the advancement of drug discovery and materials science.

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. researchgate.net [researchgate.net]

- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. organicreactions.org [organicreactions.org]

- 5. benchchem.com [benchchem.com]

- 6. reddit.com [reddit.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Buchwald Phosphine Ligands [merckmillipore.com]

- 12. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 18. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-(Benzyloxy)-6-bromo-2-fluorophenylboronic Acid with Aryl Halides

Introduction: Navigating the Complexities of Substituted Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, offering a powerful and versatile method for the construction of carbon-carbon bonds.[1] Its significance in the pharmaceutical and materials science industries cannot be overstated, where the synthesis of complex biaryl scaffolds is a frequent necessity. This guide provides an in-depth technical overview and detailed protocols for the Suzuki-Miyaura coupling of a challenging, yet synthetically valuable, building block: 3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid .

This particular boronic acid presents a unique combination of steric and electronic factors that demand careful consideration in the design of a successful coupling strategy. The presence of an ortho-fluorine atom and a bromine atom introduces significant steric hindrance around the boronic acid moiety. Electronically, the fluorine atom is withdrawing, while the meta-benzyloxy group is donating, creating a nuanced electronic environment on the phenyl ring. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also a detailed rationale for the selection of reaction parameters to enable the efficient synthesis of a diverse range of biaryl compounds.

The Catalytic Cycle: A Foundation for Rational Reaction Design

A thorough understanding of the Suzuki-Miyaura catalytic cycle is paramount for troubleshooting and optimizing coupling reactions. The generally accepted mechanism proceeds through three key steps, each influenced by the choice of catalyst, ligand, base, and solvent.

Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for Coupling this compound

The unique substitution pattern of this boronic acid necessitates a tailored approach to reaction optimization. The following sections dissect the critical parameters and provide evidence-based recommendations.

Palladium Catalyst and Ligand Selection: Overcoming Steric and Electronic Hurdles

The choice of the palladium source and, more critically, the ancillary ligand is the most important factor in achieving a successful coupling with this sterically encumbered and electronically complex substrate.

-

The Challenge: The ortho-fluorine and ortho-bromo substituents (relative to the incoming aryl halide) create a sterically crowded environment around the boronic acid. This can hinder the crucial transmetalation step of the catalytic cycle. Furthermore, the electron-withdrawing nature of the fluorine can decrease the nucleophilicity of the ipso-carbon, potentially slowing down transmetalation.

-

The Solution: Bulky and Electron-Rich Ligands: To overcome these challenges, ligands that promote both oxidative addition and reductive elimination while facilitating transmetalation for hindered substrates are required.

-

Buchwald Ligands: A go-to choice for challenging Suzuki couplings are the biaryl phosphine ligands developed by Stephen Buchwald.[2] Ligands such as SPhos and XPhos are characterized by their steric bulk and electron-rich nature.[2] This combination is known to stabilize the catalytically active monoligated Pd(0) species and accelerate both the oxidative addition and reductive elimination steps.[2] For sterically demanding couplings, these ligands have demonstrated exceptional performance.[3]

-

N-Heterocyclic Carbenes (NHCs): NHC ligands are another class of highly effective ligands for Suzuki-Miyaura couplings, particularly for sterically hindered substrates.[2] Their strong σ-donating ability and steric bulk can promote the desired catalytic transformations.[2]

-

-

Palladium Precatalysts: The use of well-defined palladium precatalysts, such as the Buchwald G3 or G4 precatalysts, is highly recommended. These air- and moisture-stable complexes readily generate the active Pd(0) species under the reaction conditions, leading to more reproducible results than using a combination of a palladium source (e.g., Pd(OAc)₂) and a separate ligand.

The Role of the Base: A Balancing Act

The base plays a crucial role in the Suzuki-Miyaura reaction, primarily by activating the boronic acid to form a more nucleophilic boronate species, which then participates in transmetalation.[4]

-

Common Choices: A wide range of bases have been successfully employed in Suzuki couplings, including carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).[4]

-

Considerations for this compound:

-

Protodeboronation: A significant side reaction, particularly with electron-deficient or sterically hindered boronic acids, is protodeboronation, where the C-B bond is cleaved by a proton source.[5] The use of strong aqueous bases can sometimes exacerbate this issue.

-

Recommended Bases: For this substrate, moderately strong, non-nucleophilic bases are recommended to start. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are excellent starting points. Cesium carbonate (Cs₂CO₃) can also be effective, often enhancing reaction rates. In cases where protodeboronation is a concern, a weaker base like potassium fluoride (KF) can be beneficial, as fluoride ions can also activate the boronic acid.[5]

-

Solvent System: Influencing Solubility and Reactivity

The solvent system must be chosen to ensure adequate solubility of all reaction components and to facilitate the catalytic cycle.

-

Typical Solvents: Common solvents for Suzuki couplings include ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF) , aromatic hydrocarbons such as toluene , and polar aprotic solvents like N,N-dimethylformamide (DMF) .[6]

-

The Role of Water: Often, a mixture of an organic solvent and water is employed.[6] Water can aid in the dissolution of the inorganic base and facilitate the formation of the active boronate species. However, an excess of water can promote protodeboronation.

-

Recommendations: A mixture of 1,4-dioxane and water (e.g., 4:1 or 5:1 v/v) is a robust starting point. Toluene can also be an excellent choice, particularly at higher temperatures. For reactions sensitive to water, anhydrous solvents should be used.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl halide. Optimization of the reaction conditions may be necessary for specific substrates.

Protocol 1: General Screening Conditions

This protocol is designed for initial screening to determine the feasibility of the coupling and to identify promising conditions for further optimization.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium precatalyst (e.g., SPhos-Pd-G3)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water, 4:1)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equivalents).

-

Add the aryl halide (1.0 equivalent) and the base (e.g., K₂CO₃, 2.0 equivalents).

-

Add the palladium precatalyst (e.g., SPhos-Pd-G3, 2 mol%).

-

Seal the flask with a septum, and evacuate and backfill with an inert gas three times.

-

Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.

-

Place the reaction flask in a preheated oil bath at 80-100 °C and stir vigorously.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: Optimized Conditions for Challenging Couplings

For aryl halides that are particularly unreactive (e.g., electron-rich aryl chlorides), more forcing conditions and a different catalyst system may be required.

Materials:

-

This compound

-

Aryl chloride

-

Palladium precatalyst (e.g., XPhos-Pd-G3)

-

Base (e.g., K₃PO₄)

-

Solvent (e.g., Toluene)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Follow steps 1-4 from Protocol 1, using the specified materials for this protocol (XPhos-Pd-G3, K₃PO₄).

-

Add anhydrous, degassed toluene via syringe.

-

Heat the reaction mixture to 110-120 °C and stir vigorously.

-

Monitor the reaction as described in Protocol 1.

-

Follow the workup and purification procedure outlined in Protocol 1.

Data Presentation: A Guide for Optimization

To systematically optimize the reaction conditions, it is recommended to perform a series of screening experiments, varying one parameter at a time. The results can be effectively summarized in a table for easy comparison.

Table 1: Example of a Screening Table for Reaction Optimization

| Entry | Palladium Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | PPh₃ | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | <10 |

| 2 | SPhos-Pd-G3 (2) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 6 | 85 |

| 3 | XPhos-Pd-G3 (2) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 6 | 82 |

| 4 | SPhos-Pd-G3 (2) | - | K₃PO₄ (2) | Toluene | 110 | 8 | 90 |

| 5 | SPhos-Pd-G3 (2) | - | Cs₂CO₃ (2) | Dioxane/H₂O | 80 | 4 | 88 |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or no conversion | - Inactive catalyst- Insufficient temperature- Poorly soluble base | - Use a fresh, high-quality precatalyst.- Increase the reaction temperature.- Add a small amount of water to improve base solubility. |

| Protodeboronation of the boronic acid | - Presence of excess water- Base is too strong | - Use anhydrous solvents and reagents.- Switch to a weaker base (e.g., KF). |

| Formation of homocoupled byproducts | - Inefficient transmetalation | - Screen different ligands to accelerate transmetalation.- Adjust the stoichiometry of the reactants. |

Conclusion

The Suzuki-Miyaura coupling of this compound with aryl halides, while challenging, is a highly achievable transformation with careful selection of reaction conditions. The use of bulky, electron-rich phosphine ligands, such as SPhos and XPhos, in conjunction with appropriate bases and solvents, is key to overcoming the steric and electronic hurdles presented by this substrate. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully employ this versatile building block in the synthesis of novel and complex molecular architectures.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki-Miyaura coupling of nitrobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 3-(Benzyloxy)-6-bromo-2-fluorophenylboronic Acid

Introduction: The Strategic Value of Substituted Biaryl Scaffolds

Biaryl structures are fundamental motifs in a vast array of functional molecules, from life-saving pharmaceuticals to advanced materials.[1] The precise control over their three-dimensional structure, dictated by the substitution pattern on each aromatic ring, is paramount to their function. The reagent 3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid is a highly functionalized building block of significant interest in medicinal chemistry and drug development. Its unique substitution pattern—featuring an ortho-fluoro group, a bulky ortho-benzyloxy protecting group, and a bromine atom—offers a versatile platform for creating complex, sterically hindered biaryl compounds through palladium-catalyzed cross-coupling reactions.

This guide provides an in-depth technical overview and practical protocols for the effective use of this compound in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic rationale, experimental best practices, and troubleshooting strategies to empower researchers in their synthesis endeavors.

The Role of Substitution: Causality Behind Experimental Choices

The structure of this compound presents both opportunities and challenges in Suzuki-Miyaura coupling. Understanding the role of each substituent is key to designing a successful reaction protocol.

-

The ortho-Fluoro Group: The fluorine atom at the C2 position is strongly electron-withdrawing, which can influence the electronic properties of the phenyl ring and the reactivity of the boronic acid.[2] While aryl fluorides are generally poor substrates for oxidative addition, the C-F bond is typically stable under Suzuki-Miyaura conditions, allowing the fluorine to be carried into the final product where it can modulate properties like metabolic stability and binding affinity.[2] However, the presence of an ortho-fluorine can also increase the propensity for protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom.[1] This necessitates careful selection of a base and reaction conditions to favor the desired cross-coupling pathway.

-

The ortho-Benzyloxy Group: This bulky protecting group introduces significant steric hindrance around the boronic acid moiety. This steric crowding can slow down the transmetalation step of the catalytic cycle.[3] To overcome this, catalyst systems employing bulky, electron-rich phosphine ligands are often required. These ligands promote the formation of a monoligated palladium species, which is more accessible to sterically demanding substrates.[3]

-

The Bromo Group: The bromine atom at the C6 position serves as a secondary reactive handle. After the initial Suzuki-Miyaura coupling through the boronic acid, the C-Br bond can be utilized in a subsequent cross-coupling reaction, allowing for the synthesis of terphenyl or other complex poly-aromatic systems. The reactivity of aryl bromides in Suzuki-Miyaura coupling is well-established, being more reactive than chlorides but less so than iodides.

Mechanistic Framework: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling that proceeds through a well-defined catalytic cycle. A general understanding of this mechanism is crucial for troubleshooting and optimization.

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex.

-

Transmetalation: The organoboron species (Ar'-B(OH)₂), activated by a base to form a more nucleophilic "ate" complex, transfers its organic group to the palladium center. This is often the rate-limiting step, especially with sterically hindered substrates.

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new biaryl C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Experimental Protocol: A Representative Procedure

The following protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be necessary depending on the specific coupling partner.

Reaction Scheme:

(A generic reaction scheme would be depicted here, showing this compound coupling with an "Ar-Br" to form the biaryl product.)

Materials and Reagents:

-

This compound (1.0 equiv)

-

Aryl bromide (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 equiv, 3 mol%)

-

Potassium Carbonate (K₂CO₃), anhydrous powder (3.0 equiv)

-

1,4-Dioxane, anhydrous

-

Water, degassed

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl bromide, Pd(dppf)Cl₂·CH₂Cl₂, and potassium carbonate.

-

Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the removal of oxygen.

-

Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water via syringe in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 0.5 mmol scale reaction).

-

Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the layers in a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired biaryl product.

-

Data Presentation: Catalyst and Base Selection

The choice of catalyst, ligand, and base is critical for overcoming the challenges posed by this substrate. The following table summarizes common choices for Suzuki-Miyaura couplings of sterically hindered or ortho-substituted arylboronic acids.

| Component | Example | Rationale & Considerations |

| Palladium Precatalyst | Pd(OAc)₂ | A common and cost-effective Pd(II) source that is reduced in situ to the active Pd(0) species. |

| Pd₂(dba)₃ | A stable Pd(0) source, often used in combination with a phosphine ligand. | |

| Ligand | PPh₃ (Triphenylphosphine) | A standard, versatile phosphine ligand. |

| P(t-Bu)₃ (Tri-tert-butylphosphine) | A bulky, electron-rich ligand effective for sterically hindered substrates. | |

| SPhos, XPhos | Buchwald-type biaryl phosphine ligands, highly effective for challenging couplings.[3] | |

| Base | K₂CO₃, Cs₂CO₃ | Common inorganic bases. Cs₂CO₃ is more soluble and often more effective but also more expensive. |

| K₃PO₄ | A stronger base that can be effective in difficult couplings but may promote side reactions. | |

| KF | A milder base that can be advantageous in preventing protodeboronation of sensitive boronic acids. |

Troubleshooting and Optimization Workflow

Even with a robust protocol, challenges such as low yield, incomplete conversion, or side product formation can arise. The following workflow provides a logical approach to troubleshooting.

Figure 2: A logical workflow for troubleshooting common issues in the synthesis.

-

Protodeboronation: If significant formation of the deborylated starting material is observed, consider using a milder base like potassium fluoride (KF) or ensuring all reagents and solvents are scrupulously anhydrous.

-

Low Reactivity: For particularly challenging aryl halide partners, switching to a more active catalyst system, such as one employing a Buchwald-type ligand (e.g., SPhos, XPhos), is often beneficial.[3] Increasing the temperature or reaction time may also improve conversion.

-

Catalyst Decomposition: If the reaction mixture turns black (indicating palladium black formation), it may be a sign of catalyst decomposition. Ensure a strictly inert atmosphere is maintained throughout the reaction. The use of more robust ligands can also stabilize the palladium catalyst.

Conclusion

This compound is a valuable synthetic intermediate for the construction of complex biaryl compounds. While its substitution pattern presents challenges related to steric hindrance and potential side reactions, these can be effectively overcome through the rational selection of a suitable palladium catalyst, a bulky phosphine ligand, and an appropriate base. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully employ this versatile building block in their synthetic campaigns, paving the way for the discovery of novel molecules in drug development and materials science.

References

Application Notes & Protocols: Microwave-Assisted Suzuki Coupling with Substituted Boronic Acids

Introduction: Accelerating C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its versatility in constructing carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds crucial for pharmaceutical and materials science.[1][2] This palladium-catalyzed reaction joins an organoboron species (like a boronic acid) with an organohalide.[3] The commercial availability, low toxicity, and stability of boronic acids make them highly attractive coupling partners.[1] However, traditional Suzuki couplings can be hindered by long reaction times and the challenging reactivity of certain substrates, such as sterically hindered or electron-deficient boronic acids.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a powerful solution to these challenges.[4][5] By utilizing microwave irradiation instead of conventional heating, reactions can be completed in minutes rather than hours.[6] This acceleration stems from the efficient and uniform heating of the reaction mixture through direct interaction with polar molecules, leading to higher yields, cleaner reaction profiles, and enhanced reproducibility.[4][5][7] This guide provides a comprehensive overview and detailed protocols for leveraging microwave synthesis to perform efficient Suzuki coupling reactions with a diverse range of substituted boronic acids.

The Scientific Foundation: Mechanism and Microwave Enhancement

A deep understanding of the reaction mechanism and the principles of microwave heating is critical for successful protocol development and optimization.

The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (R¹-X), forming a Pd(II) complex. This is often the rate-determining step of the reaction.[1]

-

Transmetalation: The organoboron compound (R²-B(OH)₂), activated by a base, transfers its organic group (R²) to the palladium(II) complex, displacing the halide. The base is crucial for forming a more nucleophilic boronate species, which facilitates this transfer.[8][9]

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are expelled as the final product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][8]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

The Advantage of Microwave Irradiation

Microwave energy accelerates reactions through mechanisms distinct from conventional heating.[10]

-

Direct, Uniform Heating: Microwaves interact directly with polar molecules (solvents, reagents) in the mixture, causing them to rotate rapidly and generate heat through friction.[4] This leads to instantaneous and uniform heating throughout the bulk of the solution, eliminating the hot spots common with conventional oil baths, which heat vessel walls first.[7]

-

Rapid Temperature Elevation: Sealed-vessel microwave reactors can safely reach temperatures far above the atmospheric boiling point of the solvent, dramatically increasing reaction rates according to the Arrhenius equation. This allows for the rapid completion of even sluggish couplings.[11]

-

Energy Efficiency: Because energy is delivered directly to the reactants, microwave synthesis is significantly more energy-efficient, reducing overall power consumption and aligning with the principles of green chemistry.[5][6]

Optimizing Reaction Components for Microwave Synthesis

The success of a microwave-assisted Suzuki coupling depends on the judicious selection of each component.

-

Palladium Catalyst: While numerous palladium sources are effective, tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a common and robust choice for a wide range of substrates.[11][12] Other popular catalysts include those with specialized phosphine ligands or N-heterocyclic carbene (NHC) ligands, which can offer enhanced stability and activity, especially for challenging substrates like aryl chlorides.[9][13] Catalyst loading is typically low, ranging from 0.5 to 5 mol%.[12]

-

Base: A base is essential for activating the boronic acid for transmetalation.[9] Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are widely used.[3][12] The choice of base can depend on the specific substrates and the desired reaction mildness.

-